molecular formula C6H13Cl2N3 B2829162 (1S)-1-(1-Methylpyrazol-3-yl)ethanamine;dihydrochloride CAS No. 2411180-82-8

(1S)-1-(1-Methylpyrazol-3-yl)ethanamine;dihydrochloride

Cat. No.: B2829162
CAS No.: 2411180-82-8
M. Wt: 198.09
InChI Key: IZJQTFALMLLZQJ-YFKPBYRVSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1-Methylpyrazol-3-yl)ethanamine;dihydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the methyl group: Methylation of the pyrazole ring can be carried out using methyl iodide or dimethyl sulfate in the presence of a base.

    Formation of the ethanamine side chain: This can be achieved through the reaction of the pyrazole derivative with an appropriate alkyl halide under basic conditions.

    Formation of the dihydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(1-Methylpyrazol-3-yl)ethanamine;dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(1-Methylpyrazol-3-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signal transduction pathways, and altering gene expression. Detailed studies are required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(1-Methylpyrazol-3-yl)ethanol
  • (1S)-1-(1-Methylpyrazol-3-yl)propaneamine
  • (1S)-1-(1-Methylpyrazol-3-yl)butanamine

Uniqueness

(1S)-1-(1-Methylpyrazol-3-yl)ethanamine;dihydrochloride is unique due to its specific structure, which may confer distinct chemical and biological properties compared to similar compounds. Its unique combination of the pyrazole ring and ethanamine side chain may result in specific interactions with molecular targets, leading to unique biological activities.

Properties

IUPAC Name

(1S)-1-(1-methylpyrazol-3-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-5(7)6-3-4-9(2)8-6;;/h3-5H,7H2,1-2H3;2*1H/t5-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQIBDJJBIZAAS-XRIGFGBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN(C=C1)C)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NN(C=C1)C)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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